molecular formula C20H20N6O2 B11071093 4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11071093
M. Wt: 376.4 g/mol
InChI Key: CFFHEWYRADGREW-UHFFFAOYSA-N
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Description

4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex organic compound that features a unique structure combining indole and triazine moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the triazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and efficient production process that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A related compound used as a condensing agent in organic synthesis.

    Indole derivatives: Compounds containing the indole moiety, known for their diverse biological activities.

Uniqueness

4-(4,6-DIMETHOXY-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to its combination of indole and triazine structures, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4,6-dimethoxy-1-methylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C20H20N6O2/c1-25-10-12(17-15(25)8-11(27-2)9-16(17)28-3)18-23-19(21)24-20-22-13-6-4-5-7-14(13)26(18)20/h4-10,18H,1-3H3,(H3,21,22,23,24)

InChI Key

CFFHEWYRADGREW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2OC)OC)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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